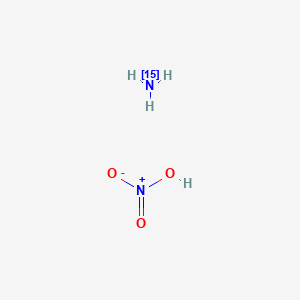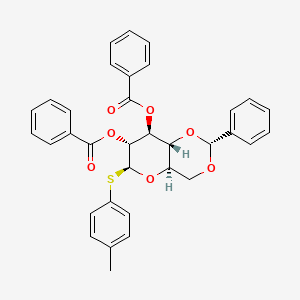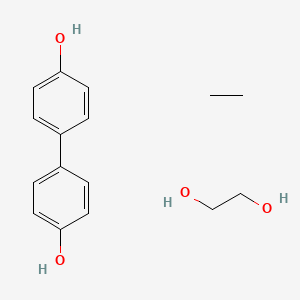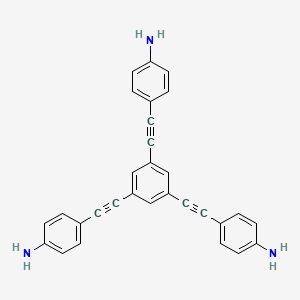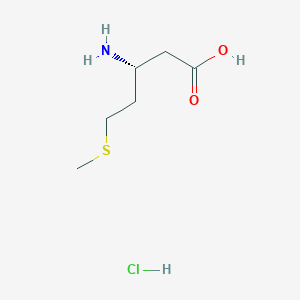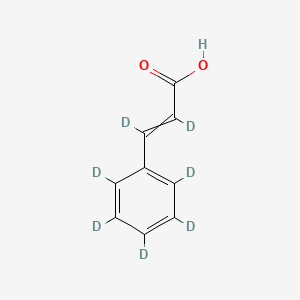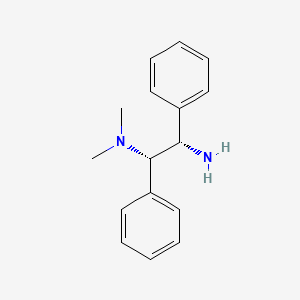![molecular formula C42H30O5 B3068240 (1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol CAS No. 336800-79-4](/img/structure/B3068240.png)
(1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,1’‘R)-3,3’‘-[oxybis(methylene)]bis-[1,1’-Binaphthalene]-2,2’-diol is a complex organic compound characterized by its unique binaphthalene structure. This compound is known for its chiral properties and is often used in asymmetric synthesis and catalysis due to its ability to induce chirality in reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,1’‘R)-3,3’‘-[oxybis(methylene)]bis-[1,1’-Binaphthalene]-2,2’-diol typically involves the coupling of two naphthalene units through an oxybis(methylene) linker. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include:
Catalyst: Palladium(II) acetate
Ligand: Triphenylphosphine
Base: Potassium carbonate
Solvent: Toluene
Temperature: 80-100°C
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,1’‘R)-3,3’‘-[oxybis(methylene)]bis-[1,1’-Binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones using reagents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to its corresponding diol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at 0°C.
Substitution: Nitration using nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: Formation of binaphthyl ketones.
Reduction: Formation of binaphthyl diols.
Substitution: Formation of nitro or halogenated binaphthyl derivatives.
Applications De Recherche Scientifique
(1R,1’‘R)-3,3’‘-[oxybis(methylene)]bis-[1,1’-Binaphthalene]-2,2’-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of chiral recognition and molecular interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of chiral materials and as a building block for complex organic molecules.
Mécanisme D'action
The mechanism by which (1R,1’‘R)-3,3’‘-[oxybis(methylene)]bis-[1,1’-Binaphthalene]-2,2’-diol exerts its effects is primarily through its chiral properties. The compound can induce chirality in reactions, making it a valuable tool in asymmetric synthesis. The molecular targets and pathways involved include:
Chiral Induction: The compound interacts with substrates to induce chirality, leading to the formation of enantiomerically enriched products.
Catalysis: Acts as a chiral ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-BINOL: Another binaphthalene derivative used in asymmetric synthesis.
(S)-BINAP: A chiral diphosphine ligand used in various catalytic reactions.
Uniqueness
(1R,1’‘R)-3,3’‘-[oxybis(methylene)]bis-[1,1’-Binaphthalene]-2,2’-diol is unique due to its specific chiral configuration and the presence of the oxybis(methylene) linker, which provides distinct steric and electronic properties compared to other binaphthalene derivatives. This uniqueness makes it particularly effective in certain asymmetric catalytic processes.
Propriétés
IUPAC Name |
3-[[3-hydroxy-4-(2-hydroxynaphthalen-1-yl)naphthalen-2-yl]methoxymethyl]-1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30O5/c43-35-19-17-25-9-1-5-13-31(25)37(35)39-33-15-7-3-11-27(33)21-29(41(39)45)23-47-24-30-22-28-12-4-8-16-34(28)40(42(30)46)38-32-14-6-2-10-26(32)18-20-36(38)44/h1-22,43-46H,23-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZFMCDREAEXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C(=CC4=CC=CC=C43)COCC5=CC6=CC=CC=C6C(=C5O)C7=C(C=CC8=CC=CC=C87)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
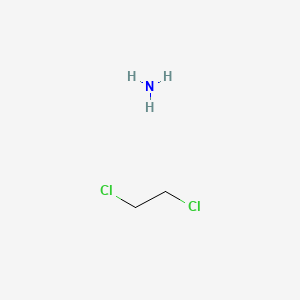
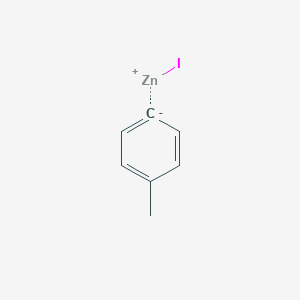
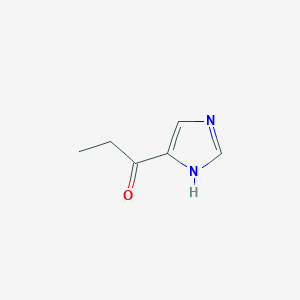
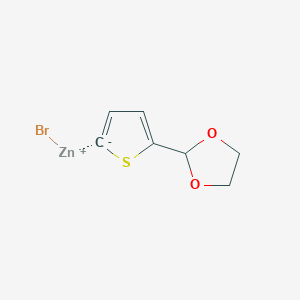
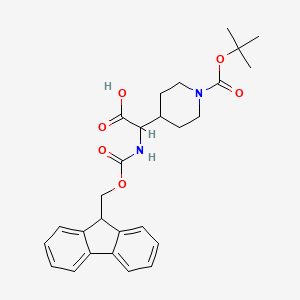
![2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline](/img/structure/B3068194.png)
